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Compound of Interest

Compound Name:
4-Chloro-5-iodo-1H-pyrrolo[2,3-

b]pyridine

CAS No.: 1015610-31-7

Cat. No.: B1593287 Get Quote

4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 4-chloro-5-iodo-7-azaindole, is a

di-halogenated heterocyclic compound that has emerged as a pivotal building block in

contemporary medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its

two halogen substituents, which allows for selective and sequential functionalization. This

unique structural feature makes it an invaluable intermediate in the synthesis of complex

molecular architectures, particularly in the development of targeted therapeutics.[1] The

pyrrolo[2,3-b]pyridine (7-azaindole) core is a well-recognized "privileged scaffold" in drug

discovery, mimicking the purine structure of ATP and thus serving as an excellent starting point

for the design of kinase inhibitors.[2] This guide provides a comprehensive overview of the

chemical properties, synthesis, reactivity, and applications of 4-chloro-5-iodo-1H-pyrrolo[2,3-
b]pyridine for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties
The utility of 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine in a laboratory setting is defined by

its fundamental physicochemical properties. A summary of these characteristics is presented

below.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1593287?utm_src=pdf-interest
https://www.benchchem.com/product/b1593287?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/pyrrolopyridine-derivatives/194024-4-chloro-5-iodo-1h-pyrrolo-23-b-pyridine.html
https://pubmed.ncbi.nlm.nih.gov/28266267/
https://www.benchchem.com/product/b1593287?utm_src=pdf-body
https://www.benchchem.com/product/b1593287?utm_src=pdf-body
https://www.benchchem.com/product/b1593287?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Molecular Formula C₇H₄ClIN₂ [3][4]

Molecular Weight 278.48 g/mol [3][4]

CAS Number 1015610-31-7 [3]

Appearance Solid

Solubility

Soluble in organic solvents like

DMSO and DMF; sparingly

soluble in water.

[5]

Stability

Stable under normal storage

conditions, but sensitive to

strong acids and bases.

[5]

The molecule's structure, featuring a fused pyrrole and pyridine ring, is endowed with distinct

electronic properties. The chlorine atom at the 4-position acts as an electron-withdrawing

group, enhancing the electrophilicity of the pyridine ring.[5] The iodine atom at the 5-position,

being a larger and more polarizable halogen, is more susceptible to oxidative addition in

transition metal-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone

of its synthetic utility.

Synthesis and Reactivity: A Tale of Two Halogens
The synthesis of 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine and its subsequent reactions are

central to its application in medicinal chemistry.

Synthetic Pathways
The synthesis of the 7-azaindole core is a well-established field in organic chemistry, with

various methods available.[6][7] A common route to 4-chloro-5-iodo-1H-pyrrolo[2,3-
b]pyridine involves the halogenation of a pre-formed 4-chloro-7-azaindole precursor. A

representative synthetic protocol is outlined below.

Protocol: Synthesis of 4-iodo-1H-pyrrolo[2,3-b]pyridine from 4-chloro-1H-pyrrolo[2,3-b]pyridine
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This protocol describes a Finkelstein-type reaction to introduce the iodine atom.

Reaction Setup: To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine in acetonitrile, add

sodium iodide (NaI).

Activation: Slowly add acetyl chloride to the mixture. The in-situ formation of acetyl iodide is

a key step in this transformation.

Reaction Conditions: Heat the reaction mixture at 80°C for an extended period (e.g., 4 days).

[8]

Workup: After cooling, remove the solvent under reduced pressure. Add an aqueous solution

of potassium carbonate (K₂CO₃) and extract the product with a suitable organic solvent like

dichloromethane (CH₂Cl₂).[8]

Purification: Wash the combined organic layers with aqueous sodium bisulfite and brine, then

dry over anhydrous sodium sulfate.[8] The crude product can be further purified by column

chromatography or recrystallization to yield the desired 4-iodo-1H-pyrrolo[2,3-b]pyridine.[8]
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Synthesis Workflow
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Caption: A generalized workflow for the synthesis of an iodinated azaindole.

Reactivity and Synthetic Utility
The true power of 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine lies in its differential reactivity,

which allows for selective functionalization at the C4 and C5 positions. It is frequently employed

in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig

reactions, to build more complex molecular scaffolds.[1]
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Suzuki Coupling: The iodine at the C5 position is typically more reactive towards palladium-

catalyzed Suzuki coupling with boronic acids, allowing for the introduction of aryl or

heteroaryl substituents at this position.

Buchwald-Hartwig Amination: The chlorine at the C4 position can undergo nucleophilic

aromatic substitution (SₙAr) or be subjected to Buchwald-Hartwig amination to install various

amine functionalities.

Protocol: Representative Suzuki Cross-Coupling Reaction

This protocol outlines a general procedure for a Suzuki coupling at the C2 position of a related

4-chloro-2-iodo-7-azaindole, which illustrates the principles applicable to the C5 iodo position of

the title compound.

Reaction Setup: In a reaction vessel, combine the 4-chloro-iodo-7-azaindole derivative, a

phenylboronic acid, a palladium catalyst (e.g., Pd₂(dba)₃), and a base (e.g., K₂CO₃).[9]

Solvent: Add a degassed mixture of 1,4-dioxane and water.[9]

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen) at 100°C

for a specified time (e.g., 30 minutes).[9]

Workup: After cooling, remove the solvent and partition the residue between ethyl acetate

and water.[9]

Purification: Separate the organic layer, wash with brine, dry, and concentrate. The final

product is then purified by silica-gel column chromatography.[9]
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Reactivity in Cross-Coupling
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Caption: Differential reactivity in cross-coupling reactions.

Applications in Drug Discovery and Beyond
The primary application of 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine is as a key intermediate

in the synthesis of pharmacologically active compounds.[1]

Kinase Inhibitors: The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors

for cancer therapy.[1][5] By functionalizing the C4 and C5 positions, medicinal chemists can

fine-tune the selectivity and potency of these inhibitors against various kinases, such as

Focal Adhesion Kinase (FAK) and PI3K/mTOR.[10][11]

Neuroprotective and Anti-inflammatory Agents: Research has also explored the use of this

scaffold in the development of new neuroprotective and anti-inflammatory agents.[1]

Other Therapeutic Areas: The versatility of the 7-azaindole core extends to the development

of antiviral and antimicrobial agents.[5][12]

Materials Science: The unique electronic properties of substituted 7-azaindoles also make

them interesting candidates for the development of novel organic materials.[13][14]
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Role in Drug Discovery
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Caption: Role as a versatile scaffold in drug discovery pipelines.

Safety and Handling
As with any halogenated heterocyclic compound, proper safety precautions must be observed

when handling 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine.

Hazards: This compound may cause skin, eye, and respiratory irritation.[5] It is classified as

harmful if swallowed.[15]

Precautions: Always work in a well-ventilated fume hood and wear appropriate personal

protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
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Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and

incompatible materials like strong acids and bases.[5][15]

Conclusion
4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine is a testament to the power of strategic molecular

design. Its di-halogenated structure provides a versatile platform for the synthesis of a wide

array of complex molecules with significant therapeutic potential. For researchers and scientists

in drug discovery, a thorough understanding of its chemical properties, synthesis, and reactivity

is essential for leveraging this powerful building block to its full potential in the creation of next-

generation medicines.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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